5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Pharmaceutical Impurity Profiling Reference Standard Characterization Bendamustine Hydrochloride

Pharmaceutical QC labs require exact impurity reference standards for Bendamustine HCl ANDA filings. Generic analogs fail method validation due to mismatched chromatographic retention times and spectral properties, risking ANDA rejection. • Fully characterized reference standard (CAS 91644-13-2) for specific impurity quantification per USP monograph requirements. • Enables accurate determination of Relative Retention Time (RRT) and Relative Response Factor (RRF) for impurity 13. • Supplied with comprehensive Certificate of Analysis; compliant with cGMP QC batch release testing.

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
CAS No. 91644-13-2
Cat. No. B018533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid
CAS91644-13-2
Synonyms2’-(Methylamino)-5’-nitro-glutaranilic Acid;  5-[[2-(Methylamino)-5-nitrophenyl]amino]-5-oxo-pentanoic Acid; 
Molecular FormulaC12H15N3O5
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O
InChIInChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)
InChIKeyIEBOWQSCVIKQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine Impurity 13: Chemical Identity and Sourcing


5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS 91644-13-2) is an organic compound with the molecular formula C12H15N3O5 and a molecular weight of 281.27 g/mol . It is also known as Glutaric acid-2-methylamino-5-nitromonoanilide and 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid . In pharmaceutical research and quality control, this compound is most frequently encountered as Bendamustine Impurity 13 (free base) or, in its hydrochloride salt form, as Bendamustine Impurity 10 [1]. Its primary commercial and scientific utility is as a highly characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications within the context of Bendamustine Hydrochloride drug substance and drug product manufacturing and testing [1].

Certified reference standard for Bendamustine impurity profiling and method validation
Supports analytical method development, AMV, and QC batch release testing
Supplied with CoA and characterization data for regulatory documentation

Why Bendamustine Impurity 13 Cannot Be Substituted


In the highly regulated environment of pharmaceutical analysis, generic substitution of reference standards is not permissible. For compounds like 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, which serve as a specific impurity marker for Bendamustine Hydrochloride , its utility is entirely predicated on its structural identity. A generic 'analog' with a similar nitroaniline or pentanoic acid backbone but a different substitution pattern (e.g., a different N-alkyl group, a changed nitro position, or an alternative acyl chain length) would possess a different chromatographic retention time, a different UV/Vis absorbance spectrum, and a different mass spectrometric fragmentation pattern. Consequently, it would fail to co-elute with the specific impurity peak in a validated HPLC method and would be useless for method development, system suitability testing, or as a quantitative calibrator for the target impurity in Bendamustine drug substance . The regulatory requirement for impurity profiling, as outlined in monographs such as the USP for Bendamustine Hydrochloride [1], mandates the use of the exact, fully characterized chemical entity to ensure method accuracy, specificity, and regulatory compliance during ANDA filings and commercial batch release.

Structural Mismatch

Analogues with different substitution patterns may not co-elute and cannot serve as calibrators for the target impurity.

Regulatory Requirement

USP monographs mandate the exact impurity marker; substitution may compromise method specificity and ANDA compliance.

Analytical Validity

A generic chemical lacks certified identity and traceable documentation, risking inaccurate quantification and non-compliance.

Bendamustine Impurity 13 Differentiation from Related Standards


Structural Identity and Substitution Pattern

The structural identity of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid is defined by a specific combination of functional groups: a 2-(methylamino)-5-nitrophenyl moiety connected via an amide linkage to a pentanoic acid chain. This exact arrangement distinguishes it from other Bendamustine-related impurities and related glutaranilic acid derivatives. For instance, a common comparator is Bendamustine Related Compound A (USP), which is the dimeric impurity 1,3-Bis(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane (CAS 914626-65-6), possessing a significantly different molecular structure and molecular weight (C21H20N6O4, MW 420.4 g/mol) [1]. Another distinct comparator is H-Glu-Pna ((4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid), which differs by having a primary amine and a para-nitro group, with a molecular weight of 267.24 g/mol . The specific ortho-methylamino and para-nitro substitution pattern on the aniline ring of CAS 91644-13-2 is critical for its unique chromatographic and spectroscopic signature.

Structural Identity
Reported
Target C12H15N3O5, MW 281.27, ortho-methylamino, para-nitro pattern
Comparators USP Related Compound A (C21H20N6O4, MW 420.4); H-Glu-Pna (C11H13N3O5, MW 267.24)
Unique structural identity ensures method specificity
Based on published molecular structures
Pharmaceutical Impurity Profiling Reference Standard Characterization Bendamustine Hydrochloride Structural Analogs

Certified Purity and Characterization for Compliance

As a specialized pharmaceutical impurity reference standard, this compound is supplied with a certified purity and comprehensive characterization data package that is compliant with regulatory guidelines (e.g., ICH Q3A) [1]. Vendor specifications indicate a typical purity of 95.0% to >98% by HPLC or other validated analytical methods, and include a Certificate of Analysis (CoA) with supporting data such as NMR and MS [1]. This level of characterization is essential for its intended use in Abbreviated New Drug Application (ANDA) filings and GMP-compliant quality control . This contrasts with generic research-grade chemicals of the same nominal structure, which may lack the rigorous documentation, impurity profile, and traceable metrological pedigree required for regulatory submissions. For instance, while a generic chemical supplier might offer a compound with a similar CAS number and a reported purity of 97%, it may not provide the full suite of characterization data (e.g., quantitative NMR, trace impurity analysis) or a statement of intended use as a reference standard, rendering it unsuitable for critical analytical workflows.

Certified Purity
Class-level
Certified Standard ≥95% by HPLC with CoA; >98% with NMR/MS data
Generic Chemical 97% nominal purity, lacking traceable documentation and characterization
Certified standard supports audit-ready regulatory submissions
Verify CoA for lot-specific data
Certified Reference Material Regulatory Compliance GMP Quality Control Analytical Method Validation

Intended Use: Reference Standard vs. Research Chemical

The primary scientific and industrial application of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS 91644-13-2) is as a Bendamustine impurity reference standard . It is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Bendamustine Hydrochloride [REFS-2, REFS-3]. This differentiates it from the same compound when used as a synthetic intermediate in the preparation of Bendamustine, where its role and required purity specifications are different [2]. While the chemical entity is the same, the product offered as a reference standard is subjected to additional characterization and is provided with documentation (e.g., CoA) certifying its suitability for analytical use. In contrast, the compound used as an intermediate might be supplied with a simpler certificate of analysis focused on chemical purity and yield, lacking the rigorous impurity profile analysis needed for a reference standard. This distinction is critical for procurement decisions: a QC laboratory requires the reference standard grade, while a process chemistry group may require the intermediate grade.

Intended Use
Class-level
Reference Standard Grade Analytical method development, AMV, QC, ANDA support
Intermediate Grade Chemical synthesis and process development
Grade selection determines analytical vs. synthetic fitness
Review vendor documentation for intended use statement
Reference Standard Application Analytical Quality Control Method Development Synthetic Intermediate

Application Scenarios for Bendamustine Impurity 13 in R&D


Method Development and Validation for Impurity Profiling

In this scenario, a pharmaceutical analytical development laboratory requires a reference standard of Bendamustine Impurity 13 to develop and validate a stability-indicating HPLC or UPLC method. The compound (CAS 91644-13-2) is used to determine the relative retention time (RRT) and relative response factor (RRF) for this specific impurity. Its unique structural identity (a 2-(methylamino)-5-nitrophenyl glutaranilic acid derivative) ensures that the method will be specific for this impurity, allowing for its accurate quantification in Bendamustine drug substance and drug product batches as per USP monograph requirements [REFS-1, REFS-2].

QC and Batch Release Testing for Drug Substance

In this scenario, a QC laboratory in a pharmaceutical manufacturing facility uses a certified reference standard of Bendamustine Impurity 13 for the routine batch release testing of Bendamustine Hydrochloride API. The standard is used to generate a calibration curve or as a system suitability standard to ensure that the level of this specific impurity is within the acceptance criteria limits defined in the drug's specification (e.g., ≤ 0.10% or ≤ 0.15% of the API peak area). The use of a fully characterized and certified reference standard is a regulatory expectation for cGMP-compliant operations and is essential for ensuring patient safety and product quality [REFS-3, REFS-4].

Forced Degradation Studies and Stability-Indicating Methods

In this scenario, a pharmaceutical development scientist uses the reference standard of CAS 91644-13-2 to identify and quantify a potential degradation product of Bendamustine Hydrochloride. By subjecting the API to stress conditions (e.g., acid, base, oxidative, thermal, photolytic) and analyzing the resulting impurity profile, the scientist can confirm if Impurity 13 is a degradation product and can develop a method to monitor its formation during long-term stability studies. This work is a critical component of the drug product's shelf-life determination and regulatory filing [4].

Synthesis and Process Development

In this scenario, a process chemist uses 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid as a key intermediate or reference marker in the synthetic route for Bendamustine. The compound can be used to track the formation of a specific intermediate during reaction monitoring or to serve as a marker for a process-related impurity that must be controlled. While the primary analytical applications are served by the reference standard grade, the same chemical entity (often in larger quantities and with different purity specifications) is procured by chemical development groups for route scouting and optimization [5].

Application
Selection Property
Validation Focus
Method development and validation
Structural specificity for impurity marker
RRT/RRF determination for Bendamustine Impurity 13
QC batch release testing
Certified reference standard with traceable CoA
Compliance with USP monograph and cGMP specifications
Forced degradation studies
Identity of potential degradant
Stability-indicating method and shelf-life assessment
Synthesis and process development
Chemical entity as process intermediate
Reaction monitoring and process impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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